5-BROMO-DC CEP

DNA Sequencing Nuclease Resistance Boranophosphate Nucleotides

Researchers requiring heavy-atom derivatives for X-ray crystallography or photolabile probes for nucleoprotein mapping face a critical reagent gap: standard dC phosphoramidites lack the bromine necessary for MAD phasing and UV cross-linking. 5-Bromo-dC CEP directly solves these challenges. - Enables single-crystal MAD phasing without multiple heavy-atom derivatives, streamlining structural biology workflows. - Provides a photoreactive handle for covalent trapping of protein-DNA contacts, compatible with downstream MS or gel analysis. - Serves as a post-SELEX 5-Methyl-dC replacement to generate photo-aptamers without repeating selection. Supplied with rigorous QC and cold-chain logistics to ensure coupling efficiency on any commercial synthesizer.

Molecular Formula C46H51BrN5O8P
Molecular Weight 912.8 g/mol
CAS No. 178925-43-4
Cat. No. B1142971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BROMO-DC CEP
CAS178925-43-4
Molecular FormulaC46H51BrN5O8P
Molecular Weight912.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br
InChIInChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1
InChIKeyMEFJNSFIFSEDNU-RYHMCHCNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-dC CEP (CAS 178925-43-4): Core Properties and Structural Role in Modified Oligonucleotide Synthesis


5-Bromo-dC CEP (5-Bromo-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite) is a halogenated nucleoside phosphoramidite building block [1] for the solid-phase synthesis of modified oligonucleotides . It is distinguished by a bromine atom at the 5-position of the cytidine base, which confers a suite of distinct physicochemical and functional properties [2]. These include serving as a heavy-atom derivative for X-ray crystallographic phasing, a photolabile cross-linking probe for nucleic acid–protein interaction mapping, and a functional analog for methylated cytosines in epigenetic and aptamer engineering studies .

1
Halogenated nucleoside CEP for solid-phase synthesis of modified oligonucleotides
2
X-ray crystallography phasing via bromine anomalous scattering (MAD)
3
Photo-crosslinking probe for protein–DNA interaction mapping
4
Chemical sequencing & aptamer engineering – formamide reactivity and methyl mimicry

5-Bromo-dC CEP: Why Analogous Cytidine Phosphoramidites Cannot Substitute in Critical Applications


Direct replacement of 5-Bromo-dC CEP with unmodified dC CEP, 5-Methyl-dC CEP, or other 5-halogenated cytidine analogs is not functionally equivalent due to the profound influence of the C5 substituent on electronic structure, base-pairing energetics, and reactivity. The bromine atom at the 5-position fundamentally alters the molecule's photolability [1], its behavior as an anomalous X-ray scatterer , and its interactions with nucleic acid processing enzymes [2]. While 5-Methyl-dC CEP enhances duplex stability, 5-Bromo-dC CEP instead enables photo-crosslinking and heavy-atom phasing, which are functions the methyl analog cannot perform . The subsequent quantitative evidence details these critical, non-interchangeable performance attributes that inform specific scientific selection.

Unmodified dC Lacks bromine for phasing and photo-crosslinking; nuclease resistance and formamide reactivity differ.
5-Methyl-dC Stabilizes i-motif and duplexes, but cannot serve as a photo-labile crosslinker or anomalous scatterer.
5-Iodo-dC Shows opposite nuclease resistance trend; may not replicate the intermediate protection profile of bromine.

5-Bromo-dC CEP: Quantitative Differentiation and Performance Metrics vs. Closest Analogs


Exonuclease III Resistance: 5-Bromo-dC Provides Intermediate Protection, Distinct from 5-Methyl-dC and 5-Iodo-dC

In a direct head-to-head comparison, 5-Bromo-dCTPaB exhibited a 29% protection rate against exonuclease III digestion, placing it between the unmodified dCTPaB (25% protection) and 5-Methyl-dCTPaB (54% protection), while 5-Iodo-dCTPaB showed the lowest protection at 17% [1]. This rank-order (5-Ethyl > 5-Methyl > 5-Bromo > unmodified > 5-Iodo) demonstrates that the bromine modification confers a moderate, tunable level of nuclease resistance that is distinct from both alkyl and iodo substituents.

Exo III resistance
Head-to-head
29% protection
Intermediate nuclease resistance between unmodified and 5-methyl-dC.
Ranked 3rd out of 5 tested boranophosphate nucleotides.
DNA Sequencing Nuclease Resistance Boranophosphate Nucleotides

Chemical DNA Sequencing Sensitivity: 5-Bromo-dC Exhibits Enhanced Formamide Reactivity Over Unmodified dC

5-Bromo-2'-deoxycytidine displays markedly increased sensitivity to nucleophilic attack by formamide compared to unmodified 2'-deoxycytidine [1]. This differential reactivity is pivotal for improving the 'one-lane' chemical DNA sequencing procedure, as it enables clear discrimination between cytidine (C) and thymidine (T) residues by UV absorption signal [1]. While 5-Methyl-dC was also examined, 5-Bromo-dC provides the necessary differential cleavage kinetics to resolve the common C/T ambiguity in sequencing ladders.

Formamide reactivity
Head-to-head
Increased sensitivity vs. dC
Supports C/T discrimination in chemical sequencing workflows.
Described as pivotal for one-lane method improvement.
DNA Sequencing Chemical Cleavage Base Discrimination

Base-Pairing Energy and i-Motif Stability: 5-Bromo-dC Lowers Proton-Bound Dimer Stability, Contrasting with 5-Methyl-dC Stabilization

Guided ion beam tandem mass spectrometry (TCID) measurements reveal that 5-methylation of cytosine increases the base-pairing energy (BPE) of proton-bound homodimers, thus stabilizing DNA i-motif conformations, whereas 5-halogenation (including 5-bromo substitution) lowers the BPE [1]. Despite this decrease, the BPE of 5-halocytosine dimers remains significantly greater than that of Watson-Crick G·C base pairs, indicating that i-motif structures are preserved but with altered thermodynamic stability [1].

i-Motif stability
Class-level
Lower proton-bound dimer BPE
Opposite effect to 5-methyl-dC; may alter non-canonical structure stability.
Theoretical and gas-phase TCID data; requires solution validation.
i-Motif DNA Base-Pairing Energy Non-Canonical DNA Structures

Aptamer Engineering: 5-Bromo-dC Replacement of 5-Methyl-dC Preserves Target Binding Affinity for Photo-Aptamer Generation

In post-SELEX modification workflows, substituting 5-Bromo-dC for a 5-Methyl-dC placeholder results in photo-aptamers that retain 'nearly the same binding affinity' for the target as the original non-photoreactive aptamer . This is attributed to the minimal steric perturbation caused by exchanging a bromine atom for a methyl group at the 5-position of cytosine, which does not significantly alter the oligonucleotide's overall conformation or binding interface .

Aptamer affinity
Source review
Nearly same binding affinity
Bromine replacement of methyl retains target recognition in photo-aptamers.
Qualitative report; exact affinity values not provided.
Aptamer Development Photo-Aptamer SELEX Biosensor

X-ray Crystallography: Bromine Anomalous Scattering Enables MAD Phasing, a Simpler Alternative to MIR with Non-Isomorphous Derivatives

Incorporation of 5-Bromo-dC into DNA molecules facilitates structure determination via Multi-wavelength Anomalous Dispersion (MAD) phasing . The bromine atom serves as an anomalous scatterer, allowing phase information to be obtained from a single crystal using multiple X-ray wavelengths. This approach is 'much simpler to use than the traditional multiple isomorphous replacement (MIR) method', which requires the synthesis and diffraction of multiple heavy-atom derivative crystals, a process often complicated by lack of isomorphism or loss of diffraction .

Coupling efficiency
Reported
Standard synthesis protocol
No modification needed for automated phosphoramidite cycles.
Per manufacturer datasheet; solution stability 24 h in anhydrous acetonitrile.
X-ray Crystallography MAD Phasing Structural Biology Nucleic Acid Structure

Solid-Phase Oligonucleotide Synthesis: 5-Bromo-dC CEP Exhibits Standard Coupling Efficiency Requiring No Protocol Modifications

According to the manufacturer's technical datasheet, the use of 5-Bromo-dC CEP in automated solid-phase oligonucleotide synthesis requires 'no changes needed from standard method recommended by synthesizer manufacturer' [1]. This indicates that the 5-bromo modification does not significantly impair the coupling kinetics or detritylation efficiency relative to unmodified dC CEP under standard synthesis conditions. The product is supplied as a ready-to-use solution in anhydrous acetonitrile and is stable for 24 hours in solution [1].

Oligonucleotide Synthesis Phosphoramidite Chemistry Process Compatibility

5-Bromo-dC CEP: Targeted Application Scenarios Validated by Quantitative Differentiation


High-Resolution Structural Determination of Nucleic Acids and Protein-Nucleic Acid Complexes

5-Bromo-dC CEP is the building block of choice for X-ray crystallography projects requiring de novo phase determination via MAD. Its bromine atom provides sufficient anomalous scattering to solve the phase problem from a single crystal, a significant workflow advantage over traditional MIR that requires multiple heavy-atom derivative crystals . This is supported by the compound's compatibility with standard solid-phase synthesis, allowing researchers to synthesize custom oligonucleotides with site-specific bromine incorporation for structural biology studies [1].

Mapping Protein-DNA Interactions via Photochemical Cross-Linking

For laboratories investigating nucleoprotein complex architecture, 5-Bromo-dC CEP provides a photoreactive handle for UV-induced cross-linking. Unlike 5-Methyl-dC, which only modulates duplex stability, the photolabile bromine substituent enables covalent trapping of protein-DNA contacts, facilitating downstream analysis via mass spectrometry or gel electrophoresis . This application is directly enabled by the unique photochemical properties of the 5-bromo group, as documented in vendor technical descriptions [2].

Chemical DNA Sequencing and Base Discrimination

Researchers utilizing chemical cleavage methods for DNA sequencing can leverage the enhanced sensitivity of 5-Bromo-dC to formamide to achieve unambiguous C/T discrimination. This addresses a key limitation of one-lane sequencing protocols where low discrimination between cytosine and thymidine residues can introduce base-calling errors [3]. The quantitative difference in reactivity relative to unmodified dC, while not numerically specified, is established as 'pivotal' for the method's improvement [3].

Photo-Aptamer Development for Therapeutics and Diagnostics

In aptamer engineering, 5-Bromo-dC CEP is used as a post-SELEX modification to convert 5-Methyl-dC placeholder aptamers into functional photo-aptamers. The evidence demonstrates that this substitution does not significantly alter target binding affinity , enabling the creation of light-controlled aptamer reagents without repeating the labor-intensive selection process. This application is a direct outcome of the steric similarity between the bromine and methyl groups at the C5 position.

Application
Selection Property
Validation Focus
X-ray crystallography phasing
Bromine anomalous scattering (MAD)
Single-crystal phase determination
Protein–DNA cross-linking
Photolabile 5-bromo handle
UV-induced covalent complex trapping
Chemical DNA sequencing
Enhanced formamide reactivity
C/T base discrimination accuracy
Photo-aptamer engineering
Steric mimicry of 5-methyl group
Binding affinity retention assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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